
Potassium glycinate
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Overview
Description
Potassium glycinate, also known as glycine potassium salt, is a chemical compound with the formula C₂H₄KNO₂. It is typically found as a colorless crystalline or white granular substance. This compound is highly soluble in water but insoluble in organic solvents. This compound is relatively stable at room temperature and is used in various applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium glycinate can be synthesized by reacting glycine with potassium hydroxide. The reaction typically involves dissolving glycine in water and then adding potassium hydroxide to the solution. The mixture is stirred until the reaction is complete, resulting in the formation of this compound. The reaction can be represented as follows:
NH2CH2COOH+KOH→NH2CH2COOK+H2O
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions, such as temperature and concentration, are optimized to ensure maximum yield and purity. The product is then crystallized and dried to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions: Potassium glycinate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form glycine and potassium carbonate.
Reduction: It can be reduced under specific conditions to yield different products, depending on the reagents used.
Substitution: this compound can participate in substitution reactions where the potassium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various metal salts can be used to replace the potassium ion.
Major Products:
Oxidation: Glycine and potassium carbonate.
Reduction: Depending on the conditions, different reduced forms of glycine.
Substitution: Different metal glycinate salts.
Scientific Research Applications
Potassium glycinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a buffer solution.
Biology: this compound is used in studies involving amino acids and protein synthesis.
Medicine: It is explored for its potential therapeutic effects, including its role in metabolic processes.
Mechanism of Action
The mechanism of action of potassium glycinate involves its interaction with various molecular targets and pathways. In biological systems, it acts as a source of glycine, an amino acid that plays a crucial role in protein synthesis and other metabolic processes. This compound can also interact with enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
- Sodium glycinate
- Magnesium glycinate
- Calcium glycinate
Potassium glycinate’s unique combination of solubility, stability, and reactivity makes it a valuable compound in various fields of research and industry.
Q & A
Basic Research Questions
Q. How can experimental designs be optimized to measure CO₂ solubility in aqueous potassium glycinate (PG) under varying temperatures and pressures?
- Methodology : Use a stirred-cell reactor or gas-liquid absorption column to measure CO₂ loading capacity by integrating CO₂ inlet/outlet gas signals over time. Employ gravimetric or titrimetric analysis to quantify absorbed CO₂. Temperature and pressure ranges should align with industrial flue gas conditions (e.g., 293.15–323.15 K, 2.9–1382.4 kPa). Include controls for pH and ionic strength variations due to bicarbonate formation .
- Critical Parameters : Monitor pH decline (from ~10.6 to 8) and temperature fluctuations caused by exothermic absorption. Use high-precision sensors for real-time data collection .
Q. What statistical models are most effective for predicting CO₂ loading in PG solutions?
- Methodology : Compare the extended Deshmukh–Mather model (mean square error [MSE] = 0.0576, R² = 0.9859) with artificial neural networks (ANNs; MSE = 0.0256, R² = 0.9946). Validate models using experimental datasets spanning multiple PG concentrations (e.g., 0.01–0.1 mass fractions) and CO₂ partial pressures. Cross-validate with k-fold partitioning to avoid overfitting .
Q. How do this compound solutions compare to sodium glycinate (SG) in CO₂ absorption efficiency?
- Methodology : Conduct solid-liquid equilibrium (SLE) studies using cooling baths and X-ray diffraction to identify hydrate formation in SG systems. For PG, focus on mid-concentration ranges (0.25–0.5 mol CO₂/mol PG) where solubility trends align with SG but lack hydrate interference. Note that PG systems require no crystal seeding, simplifying experimental setups .
Advanced Research Questions
Q. How can contradictions in solubility data between PG and SG systems be resolved?
- Analysis : SG systems exhibit hydrate formation at low CO₂ loadings (0–0.25 mol CO₂/mol SG), complicating SLE measurements. PG’s lack of hydrates suggests ion-specific effects (K⁺ vs. Na⁺) on solution thermodynamics. Use molecular dynamics simulations to compare ion-pair interactions with glycinate anions and CO₂ species. Validate with Raman spectroscopy or ¹³C NMR to track carbamate/bicarbonate ratios .
Q. What explains discrepancies between 1D and 1D-2D models for PG-based CO₂ absorption in membrane contactors?
- Analysis : The 1D model, which neglects radial diffusion, showed better agreement with experimental data under high reactant conversion conditions. The 1D-2D model’s inaccuracy may stem from oversimplified assumptions about PG diffusivity as a function of CO₂ loading. Refine the 1D-2D model by incorporating variable diffusivity coefficients derived from pulsed-field gradient NMR .
Q. How does the introduction of ethanol as an antisolvent affect precipitation in CO₂-loaded PG solutions?
- Methodology : Use focused beam reflectance measurement (FBRM) to track particle size distribution during ethanol addition (0–3.0 volume ratio). Couple with ¹³C NMR to analyze speciation changes (carbamate vs. bicarbonate). Optimize ethanol dosing rates (e.g., 10 mL·min⁻¹) to avoid amorphous solid formation, which complicates crystallization kinetics .
Q. What are the trade-offs between PG and monoethanolamine (MEA) in CO₂ capture performance?
- Comparative Analysis : PG achieves comparable CO₂ loading (0.8 mol CO₂/mol amine) to MEA but operates at lower pH (8–10.6 vs. 9.3–11.5), reducing corrosion risks. However, PG’s absorption enthalpy and regeneration energy require quantification via calorimetry and pilot-scale stripper trials. Benchmark against MEA using techno-economic analysis (TEA) metrics like energy penalty (kWh/ton CO₂) .
Q. Methodological Frameworks
- Experimental Design : Apply PICOT (Population: PG solutions; Intervention: CO₂ loading; Comparison: SG or MEA; Outcome: solubility/kinetics; Time: absorption/stripping cycles) to structure hypotheses .
- Data Validation : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research scope. For example, PG’s lower volatility than MEA addresses ethical concerns about solvent degradation .
Q. Contradictions and Gaps
- Loading Capacity : PG’s theoretical maximum loading via carbamate formation is 0.5 mol CO₂/mol amine, but experimental values reach 0.8 mol CO₂/mol amine due to bicarbonate contribution. Reconcile this via speciation analysis and equilibrium constant adjustments .
- Model Simplifications : The 1D model’s superiority over 1D-2D in membrane contactors highlights the need for context-specific simplifications. Future studies should test models under varying flow regimes (e.g., laminar vs. turbulent) .
Properties
CAS No. |
15743-44-9 |
---|---|
Molecular Formula |
C2H5KNO2 |
Molecular Weight |
114.17 g/mol |
IUPAC Name |
potassium;2-aminoacetate |
InChI |
InChI=1S/C2H5NO2.K/c3-1-2(4)5;/h1,3H2,(H,4,5); |
InChI Key |
DXDTUQXKMVJYAM-UHFFFAOYSA-N |
SMILES |
C(C(=O)[O-])N.[K+] |
Isomeric SMILES |
C(C(=O)[O-])N.[K+] |
Canonical SMILES |
C(C(=O)O)N.[K] |
Key on ui other cas no. |
15743-44-9 |
Related CAS |
56-40-6 (Parent) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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